Dopamine D3 Receptor Selectivity of Pramipexole vs. Bromocriptine and Quinpirole
Pramipexole demonstrates approximately 5-fold higher binding affinity for the dopamine D3 receptor subtype compared to D2 and D4 receptors in cloned human receptor assays. In contrast, quinpirole and bromocriptine exhibit non-selective binding or preferential D2/D4 receptor selectivity under identical experimental conditions [1]. Quantitative Ki values determined across studies show pramipexole binding to D3 receptors with Ki = 0.5 nM, versus D2 (Ki = 3.9 nM) and D4 (Ki = 1.3 nM) receptors [2].
| Evidence Dimension | Receptor binding selectivity ratio (D3 vs. D2/D4) |
|---|---|
| Target Compound Data | Pramipexole: ~5-fold selective for D3 receptors; Ki D3 = 0.5 nM, D2 = 3.9 nM, D4 = 1.3 nM |
| Comparator Or Baseline | Quinpirole and bromocriptine: non-selective or more D2/D4 receptor selective |
| Quantified Difference | 5-fold D3 selectivity for pramipexole vs. non-selective profile for comparators |
| Conditions | Cloned and heterologously expressed rat and human D2L, D2S, D3, and D4 receptors using [3H]pramipexole and [3H]spiperone radioligands |
Why This Matters
The D3-preferring selectivity profile differentiates pramipexole from alternative dopamine agonists and correlates with potent autoreceptor preference, which may inform selection for specific research models or therapeutic contexts.
- [1] Mierau J, Schneider FJ, Ensinger HA, Chio CL, Lajiness ME, Huff RM. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. Eur J Pharmacol. 1995;290(1):29-36. doi:10.1016/0922-4106(95)90013-6. PMID: 7664822. View Source
- [2] PeptideDB. Pramipexole dihydrochloride product database entry. CAS 104632-25-9. Bioactivity section: Kis of 2.2 nM, 3.9 nM, 0.5 nM, and 1.3 nM for D2-type receptor, D2, D3, and D4 receptors respectively. View Source
